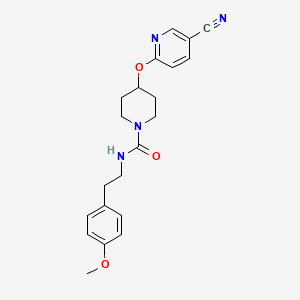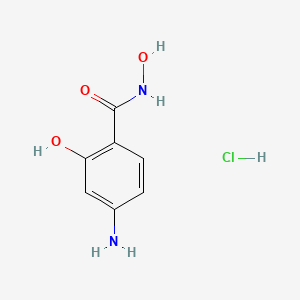![molecular formula C25H18N2O2S B2777649 6-甲基-4-[(4-苯基喹唑啉-2-基)硫醇甲基]香豆素-2-酮 CAS No. 712308-35-5](/img/structure/B2777649.png)
6-甲基-4-[(4-苯基喹唑啉-2-基)硫醇甲基]香豆素-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is a derivative of α-aminophosphonates, which are known for their antimicrobial properties . This compound incorporates quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties .
Synthesis Analysis
The compound is synthesized via the Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation . The synthesis involves the condensation of three components . The new compounds were obtained in good yield with a simple workup and were confirmed using various spectroscopic methods .Molecular Structure Analysis
The molecular structure of “6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one” is complex, incorporating elements of quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine . The structure–activity relationship revealed that the presence of coumarylthiazole moiety and hydroxyl in the quinoline group increased the inhibitory activity against microbial strains pathogens .Chemical Reactions Analysis
The compound is synthesized by condensation of three components via one-pot Kabachnik–Fields reaction under ultrasound (US) irradiation . The reaction involves the use of ionic liquid .科学研究应用
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives, which include our compound of interest, have been extensively researched. These compounds have shown efficacy against a range of microbial strains. For instance, certain derivatives have demonstrated antibacterial potency against E. coli with minimum inhibitory concentration (MIC) values comparable to standard drugs . This suggests potential for the development of new antibiotics or disinfectants.
Antitubercular Properties
Coumarin derivatives have also been evaluated for their effectiveness against Mycobacterium tuberculosis. Some compounds in this class have been found to exhibit encouraging antitubercular activity , with high inhibition percentages against the H37Rv strain . This opens up possibilities for new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Antioxidant Effects
The antioxidant capacity of these molecules is another significant area of application. Certain derivatives have shown high radical scavenging efficacies , as indicated by IC50 values in DPPH and ABTS bioassays . This property is crucial for the prevention of oxidative stress-related diseases and could be harnessed in the development of dietary supplements or preservatives.
Anticancer Potential
Coumarins are known for their anticancer activities, and the specific structural features of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one may contribute to this effect. Research has indicated that such compounds can act against various cancer cell lines, providing a pathway for the development of novel chemotherapeutic agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of coumarin derivatives make them candidates for pain relief and inflammation management. Studies have shown that these compounds can inhibit enzymes and pathways involved in the inflammatory response .
Anticoagulant and Antiplatelet Activities
Coumarin derivatives have been studied for their potential to prevent blood clots. They may exert anticoagulant and antiplatelet effects , which could be beneficial in the treatment of cardiovascular diseases . This application is particularly important given the prevalence of thrombotic disorders.
作用机制
Target of Action
The primary target of 6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one is the Signal transducer and activator of transcription 1-alpha/beta (STAT1-α/β) in Homo sapiens . STAT1-α/β is a critical component of the cellular signaling pathway, playing a key role in transmitting signals from the cell surface to the nucleus, leading to the activation of specific genes.
属性
IUPAC Name |
6-methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-16-11-12-22-20(13-16)18(14-23(28)29-22)15-30-25-26-21-10-6-5-9-19(21)24(27-25)17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUZVVLOCNBQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CSC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-4-[(4-phenylquinazolin-2-yl)sulfanylmethyl]chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)

![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)

![[(4-Ethylphenyl)sulfonyl]acetonitrile](/img/structure/B2777580.png)
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)

![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)
![3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2777587.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-N-benzylbenzamide](/img/structure/B2777589.png)